molecular formula C22H19ClN2O4 B11149388 methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B11149388
M. Wt: 410.8 g/mol
InChI Key: XVPZPIJLVZQPIB-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining indole and pyrrole moieties, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 5-chloroindole, the indole ring is constructed through cyclization reactions.

    Pyrrole Ring Construction: The pyrrole ring is synthesized via a condensation reaction involving a ketone and an amine.

    Coupling of Indole and Pyrrole: The indole and pyrrole units are coupled using a cross-coupling reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interactions with various biological targets, which may lead to the inhibition of cancer cell proliferation. For instance, compounds with similar indole and pyrrole moieties have shown promising cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma cells . The unique combination of functional groups in methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate enhances its lipophilicity, potentially improving its efficacy in targeting cancer cells compared to structurally similar compounds.

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Preliminary findings suggest that it may exhibit activity against Gram-positive and Gram-negative bacteria, which is critical given the rising threat of antibiotic-resistant strains . The mechanisms underlying this activity are still being elucidated, but the structural characteristics are believed to play a significant role in its effectiveness against bacterial infections.

Neuropharmacology

Neuroprotective Effects
Research indicates that compounds with similar structures to this compound may enhance neuronal repair mechanisms following injuries. This is particularly relevant in neurodegenerative diseases or after spinal cord injuries where neuroprotection and regeneration are crucial . The compound's ability to promote neurite outgrowth suggests potential applications in treating neurological disorders.

Synthesis and Structure Activity Relationship (SAR)

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring through cyclization processes. Understanding the synthesis pathways is essential for optimizing yields and enhancing biological activity.

Structure Activity Relationship (SAR)
Investigating the SAR of this compound can provide insights into how modifications to its structure affect biological activity. For example, substituents on the pyrrole and indole rings can significantly influence pharmacological properties, including potency and selectivity towards specific biological targets .

Mechanism of Action

The mechanism by which methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-2-methyl-1H-pyrrole-3-carboxylate
  • Methyl 4-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate stands out due to the presence of the methoxy group on the phenyl ring and the chloro group on the indole ring. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research and development.

Biological Activity

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. The following sections will explore its structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H16ClN3O2C_{17}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 329.78 g/mol. The structure features an indole moiety fused with a pyrrole ring, which is characteristic of many biologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, research indicates that compounds with similar structural features exhibit cytotoxic effects on breast cancer cell lines such as T47D and cervical cancer cell lines like HeLa. These studies typically utilize assays like MTT to evaluate cell viability post-treatment .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
T47D43.4
HeLa27.3

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This activation may involve the modulation of various signaling pathways associated with cell proliferation and survival.

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound may possess additional biological activities beyond anticancer effects, including anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory responses.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammatory markers

Case Studies

In a notable case study, researchers synthesized derivatives of this compound to evaluate their biological activity. The study found that modifications to the substituents on the indole and pyrrole rings significantly influenced the compound's efficacy against cancer cells and its overall pharmacological profile .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-5-4-6-14(9-12)28-2)18-15-10-13(23)7-8-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26)

InChI Key

XVPZPIJLVZQPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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